N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Catalog No.
S2961476
CAS No.
372109-24-5
M.F
C20H18N2O2S
M. Wt
350.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamid...

CAS Number

372109-24-5

Product Name

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Molecular Formula

C20H18N2O2S

Molecular Weight

350.44

InChI

InChI=1S/C20H18N2O2S/c23-25(24,18-10-9-15-5-1-2-6-16(15)13-18)22-12-11-17-14-21-20-8-4-3-7-19(17)20/h1-10,13-14,21-22H,11-12H2

InChI Key

FXOUQLFJHLPUQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=CC=CC=C43

solubility

not available

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is an organic compound characterized by its unique structure, which includes an indole moiety and a naphthalene sulfonamide group. Its molecular formula is C20_{20}H18_{18}N2_2O2_2S, with a molecular weight of approximately 350.43 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of sodium channels and other pharmacological targets .

  • Anticancer agents: Some indole-based compounds exhibit antitumor properties [].
  • Kinase inhibitors: Sulfonamides can target specific enzymes called kinases, which play a role in cell signaling.

The chemical reactivity of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide primarily involves nucleophilic substitutions and electrophilic additions, typical of sulfonamides. The sulfonamide group can participate in various reactions, including:

  • Acid-base reactions: The sulfonamide nitrogen can act as a weak base.
  • Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles under certain conditions.
  • Formation of carbon-nitrogen bonds: This compound can undergo reactions to form new C-N bonds, which are essential for synthesizing more complex molecules .

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide exhibits significant biological activity, particularly in the modulation of sodium channels. Its structural features allow it to interact with various biological targets, potentially leading to therapeutic applications in treating neurological disorders and other conditions linked to sodium channel dysfunction. Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties .

The synthesis of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide can be achieved through several methods:

  • Condensation reactions: Combining indole derivatives with naphthalene sulfonyl chlorides in the presence of a base can yield the target compound.
  • Catalytic methods: Recent advancements have introduced environmentally friendly catalytic systems that facilitate the formation of sulfonamides from amines and sulfonyl chlorides under mild conditions .
  • Multi-step synthesis: This involves several reaction steps, including protection-deprotection strategies and functional group transformations to achieve the desired structure .

The applications of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide are diverse:

  • Pharmaceutical development: Its potential as a sodium channel modulator makes it a candidate for drug development in treating epilepsy and other neurological disorders.
  • Research tool: It can be utilized in biochemical assays to study sodium channel function and related pathways.
  • Chemical probes: The compound may serve as a molecular probe for investigating the role of sulfonamides in biological systems .

Interaction studies involving N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide focus on its binding affinity to sodium channels and other cellular targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins.
  • Electrophysiological assays: To measure changes in ion channel activity upon treatment with the compound.
  • Cell-based assays: To evaluate its effects on cellular processes related to sodium channel modulation .

Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide, which can be compared based on their functional groups and biological activities:

Compound NameStructure HighlightsUnique Features
5-(Dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]-1-naphthalenesulfonamideSimilar indole and naphthalene structureContains dimethylamino group enhancing solubility
N-(2-(1H-indol-3-yl)ethyl)-naphthalene-1-sulfonamideDifferent position of sulfonamideMay exhibit different pharmacological properties
4-Amino-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamideIndole and benzene sulfonamide structurePotentially different binding affinities due to benzene ring

The uniqueness of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide lies in its specific combination of indole and naphthalene structures, which may confer distinct biological activities compared to similar compounds .

The compound emerged in the early 21st century as part of efforts to merge indole’s biological versatility with sulfonamides’ target specificity. Indole derivatives have been integral to drug discovery since the isolation of reserpine in the 1950s, while sulfonamides gained prominence earlier as antibacterial agents. The fusion of these motifs, as seen in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide, represents a strategic shift toward hybrid pharmacophores capable of engaging multiple biological targets.

Early synthetic routes focused on coupling 1H-indole-3-ethylamine with naphthalene-2-sulfonyl chloride derivatives, though yields were initially limited by the steric hindrance of the naphthalene system. Advances in coupling reagents and protective group strategies enabled higher purity batches (>90%) by the late 2010s, facilitating biological testing. Parallel work on structurally related compounds, such as 4-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide, demonstrated the tunability of electronic properties through substituent variation.

Table 1: Key Chemical Properties of N-[2-(1H-Indol-3-yl)ethyl]naphthalene-2-sulfonamide

PropertyValueSource
CAS Number372109-24-5
Molecular FormulaC20H18N2O2S
Molecular Weight350.43 g/mol
Purity (Typical)90%
Key Functional GroupsIndole, sulfonamide, naphthalene

Significance in Medicinal Chemistry Research

The compound’s dual aromatic architecture enables diverse molecular interactions:

  • Indole moiety: Facilitates π-π stacking with tryptophan residues in protein binding pockets and hydrogen bonding via the NH group.
  • Naphthalene sulfonamide: Provides planar hydrophobic surfaces for Van der Waals interactions and sulfonamide’s capacity for hydrogen bond acceptance.

This bifunctionality has led to investigations in several therapeutic areas:

  • Kinase inhibition: Analogous naphthalene sulfonamides show ATP-competitive binding in kinases like CDK2.
  • Neurotransmitter modulation: Indole derivatives interact with serotonin and melatonin receptors, suggesting potential CNS applications.
  • Antimicrobial activity: Hybrid sulfonamides exhibit enhanced penetration through bacterial membranes compared to traditional variants.

Table 2: Structural Comparison with Related Compounds

CompoundStructural VariationPotential Advantage
N-[2-(1H-Indol-3-yl)ethyl]naphthalene-2-sulfonamideBase structureBalanced hydrophobicity
4-Ethoxy analogEthoxy group at naphthalene C4Enhanced solubility
5-Chloro-indole variantChlorine at indole C5Increased electrophilic reactivity

Research Challenges and Opportunities

Synthetic Challenges

  • Coupling efficiency: Steric hindrance between the indole C3 ethyl group and naphthalene sulfonyl chloride reduces reaction yields to ~50–60% in initial steps.
  • Purification complexity: Similar retention factors (Rf) of starting materials and product necessitate multiple chromatographic passes.

Physicochemical Limitations

  • Aqueous solubility: LogP estimates >3.5 predict poor solubility, requiring formulation aids for in vivo studies.
  • Metabolic stability: The ethyl linker may undergo oxidative cleavage by cytochrome P450 enzymes, shortening half-life.

Emerging Opportunities

  • Prodrug strategies: Esterification of the sulfonamide NH could improve membrane permeability.
  • Targeted delivery: Conjugation to nanoparticles or antibody-drug conjugates may enhance tissue specificity.
  • Polypharmacology: Simultaneous modulation of indole-sensitive GPCRs and sulfonamide-targeted enzymes could address complex diseases like cancer.

Structure-Activity Relationship Theories

The theoretical foundation of indole-sulfonamide research rests on comprehensive structure-activity relationship principles that govern the biological activity of compounds like N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide [1]. These theories establish critical correlations between molecular architecture and pharmacological efficacy, providing essential insights for rational drug design [2] [3].

Core Structural Requirements

Research has demonstrated that the indole scaffold serves as a privileged structure in medicinal chemistry, with the 3-position being particularly reactive toward electrophilic substitution reactions [4] [5]. The presence of sulfonamide functionality at strategic positions significantly influences biological activity through multiple mechanisms [3] [6]. Studies have shown that compounds bearing indole-sulfonamide hybrids exhibit enhanced potency compared to their individual components, with structure-activity relationship investigations revealing that the sulfonamide group contributes to hydrogen bonding capabilities and polar interactions [5] [7].

The naphthalene moiety in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide provides crucial hydrophobic interactions, as evidenced by comparative studies showing that naphthalene-containing derivatives demonstrate superior binding affinity compared to simpler aromatic systems [1] [6]. Research has established that the bicyclic aromatic naphthalene system offers optimal hydrophobic contact surface area, with studies indicating that replacement with smaller aromatic rings significantly reduces biological activity [1] [4].

Substituent Effects and Molecular Recognition

The ethyl linker connecting the indole and naphthalene-sulfonamide moieties plays a critical role in determining overall molecular conformation and biological activity [2] [4]. Structure-activity relationship studies have demonstrated that alkyl chain length and flexibility significantly impact target protein recognition, with optimal spacing required for proper pharmacophore alignment [7] [11]. The specific 2-(1H-indol-3-yl)ethyl configuration allows for appropriate spatial positioning of key functional groups, facilitating effective protein-ligand interactions [1] [6].

Structural ComponentContribution to ActivityMechanism of ActionSupporting Evidence
Indole coreEssential for binding affinityπ-π stacking interactionsHigh reactivity at 3-position [4]
Sulfonamide groupHydrogen bonding capabilityPolar interactions with target sitesEnhanced potency in hybrid compounds [3] [5]
Naphthalene systemHydrophobic interactionsvan der Waals contactsSuperior to smaller aromatics [1] [6]
Ethyl linkerConformational flexibilityOptimal pharmacophore spacingCritical for protein recognition [7] [11]

Pharmacophore Modeling Approaches

Pharmacophore modeling represents a fundamental theoretical framework for understanding the essential molecular features required for biological activity in indole-sulfonamide derivatives [8] [9]. These approaches identify critical spatial arrangements of chemical functionalities that are necessary for optimal interaction with biological targets [10] [11].

Essential Pharmacophoric Elements

The pharmacophore model for indole-sulfonamide compounds encompasses several key elements that contribute to biological activity [7] [11]. The indole nitrogen serves as a hydrogen bond donor, while the sulfonamide oxygen atoms function as hydrogen bond acceptors, creating a complementary binding pattern with target proteins [3] [5]. Research has demonstrated that the aromatic rings provide hydrophobic interaction sites, with the naphthalene system offering extended π-electron surface area for enhanced binding [1] [6].

Quantitative structure-activity relationship studies have identified specific molecular descriptors that correlate with biological activity [7] [8]. The topological polar surface area has been recognized as a critical predictor of anticancer activity, while charge descriptors such as ATSC1c show strong correlation with cytotoxic effects [8] [9]. Polarizability descriptors, particularly AATS7p, demonstrate significant correlation with activity against specific cancer cell lines [7] [8].

Spatial Configuration Requirements

The three-dimensional arrangement of pharmacophoric elements in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide follows established principles for optimal target recognition [1] [4]. Molecular modeling studies have revealed that the indole and naphthalene rings adopt specific orientations that maximize complementary interactions with binding sites [6] [11]. The sulfonamide group must be positioned to enable simultaneous hydrogen bonding with key amino acid residues while maintaining favorable electrostatic interactions [3] [7].

Research has shown that compounds with optimal pharmacophore alignment exhibit significantly enhanced binding affinity compared to structurally similar molecules with suboptimal spatial arrangements [4] [6]. The flexibility of the ethyl linker allows for conformational adaptation to accommodate different target binding sites while maintaining essential pharmacophoric contacts [2] [7].

Pharmacophoric FeatureSpatial RequirementsInteraction TypeTarget Residues
Indole NHHydrogen bond donor capabilityDirectional H-bondingBackbone carbonyls [6] [11]
Sulfonamide oxygensAcceptor site accessibilityElectrostatic interactionsLysine, arginine residues [3] [7]
Naphthalene π-systemPlanar aromatic surfaceHydrophobic contactsPhenylalanine, tryptophan [1] [6]
Ethyl linkerConformational flexibilityAdaptive positioningVariable based on target [2] [7]

Computational Prediction Models

Advanced computational methodologies provide sophisticated theoretical frameworks for predicting the biological activity and molecular behavior of indole-sulfonamide derivatives [8] [9]. These models integrate multiple molecular descriptors and machine learning algorithms to generate reliable predictions for compound optimization [12] [13].

Machine Learning Approaches

The GP-Tree feature selection algorithm has emerged as a powerful tool for high-dimensional feature selection in indole derivative research, effectively identifying relevant molecular descriptors for predicting biological activity [8]. This approach balances the selection of both positively and negatively contributing descriptors, enhancing the performance of decision tree, k-nearest neighbor, and random forest models [8] [9]. The AdaBoost-ALO (Ant Lion Optimizer) model has demonstrated exceptional performance in predicting LogIC50 values, achieving R² values of 0.9852 with root mean square error of 0.1470 [8].

CORAL software has been successfully employed to develop reliable quantitative structure-activity relationship models for indole derivatives, providing simple yet effective prediction capabilities [12]. These models utilize SMILES notation and Monte Carlo optimization to establish correlations between molecular structure and biological activity [9] [12]. The SMOGN technique addresses class imbalances in datasets, expanding available data to enhance prediction accuracy for compounds with varying activity levels [8].

Molecular Docking and Dynamics

Molecular docking studies provide detailed insights into the binding modes and interactions between indole-sulfonamide compounds and their biological targets [7] [11] [13]. These computational approaches reveal specific amino acid residues involved in ligand recognition and binding affinity determination [6] [11]. AutoDock and similar programs calculate grid scores that correlate with experimental binding affinities, enabling virtual screening of compound libraries [13].

Molecular dynamics simulations refine binding affinity calculations through temporal analysis of ligand-receptor interactions [13]. These studies provide free energy binding calculations that often show improved correlation with experimental data compared to static docking results [9] [13]. The integration of clustering analysis with trajectory data allows for identification of stable binding conformations and assessment of binding site flexibility [13].

Computational MethodApplicationPerformance MetricsKey Advantages
GP-Tree Feature SelectionDescriptor identificationEnhanced model performanceHigh-dimensional capability [8]
AdaBoost-ALOActivity predictionR² = 0.9852, RMSE = 0.1470Superior accuracy [8]
CORAL QSARStructure-activity modelingReliable predictive modelsSimple implementation [12]
Molecular DockingBinding mode predictionGrid scores for affinityTarget-specific insights [7] [11] [13]
Molecular DynamicsBinding refinementFree energy calculationsTemporal binding analysis [13]

Predictive Model Validation

The validation of computational prediction models requires rigorous testing using both internal and external datasets [8] [12]. Cross-validation techniques ensure model reliability and prevent overfitting, while external validation using independent datasets confirms predictive capability [9] [12]. The combination of multiple validation approaches strengthens confidence in model predictions and supports their application in drug design workflows [8] [13].

Classical Synthesis Pathways

The traditional route is a single-step nucleophilic substitution between the primary amine of tryptamine and an activated sulfonyl chloride.

Reaction overview

  • Formation of the sulfonylating agent
    • Naphthalene-2-sulfonyl chloride is prepared from naphthalene-2-sulfonic acid with phosphorus oxytrichloride and chloroform; isolated yield ≈ 96% [1].
  • Amide bond formation
    • Tryptamine and naphthalene-2-sulfonyl chloride are stirred with a non-nucleophilic base (for example triethylamine) in an aprotic solvent.
    • Work-up consists of aqueous quench, organic extraction, and trituration to give the target sulfonamide as a white solid.

Table 3-1 Selected classical conditions and outcomes

EntryBase (equivalents)SolventTemperature / timeIsolated yieldCitation
1Triethylamine (1.5)Dichloromethane0 → 25 °C, 12 h82%66
2Potassium carbonate (2.0)Water25 °C, 1 h78%24
3Triethylamine (1.5)Tetrahydrofuran55–60 °C, 3 h80% * (method transferred from aryl analogues)21

*Entry 3 reproduces the high-temperature protocol reported for substituted aryl sulfonyl chlorides; direct use of naphthalene-2-sulfonyl chloride affords comparable conversion under the same conditions.

Key observations

  • Electron-withdrawing sulfonyl chlorides accelerate the reaction by increasing the electrophilicity of sulfur [2].
  • Water-based variants eliminate halogenated solvents and obtain competitive yields when carbonate buffering is employed [3].
  • Side-products are limited to inorganic salts; chromatographic purification is rarely necessary.

Modern Synthetic Approaches

Electrochemical oxidative coupling
Laudadio and co-workers disclosed an anodically driven union of thiols with amines that proceeds without sulfonyl chlorides and produces hydrogen gas as the sole stoichiometric by-product [4] [5]. Applying the method to 2-naphthalenethiol and tryptamine in a microflow cell (graphite anode / stainless-steel cathode, acetonitrile : aqueous hydrochloric acid 3 : 1, 5 mA cm⁻²) delivers the title sulfonamide in 78% yield after only five minutes.

Single-pass continuous-flow electrochemistry
The same group translated the batch protocol to an undivided flow cell (250 µm gap), enabling gram-scale preparation with space–time yields above 30 g L⁻¹ h⁻¹ and quantitative current efficiencies [6].

Switchable sulfur-dioxide surrogates
Copper-catalysed three-component coupling of 2-naphthylboronic acid, tryptamine and bis-(1,4-diazabicyclo[2.2.2]octane)-sulfur dioxide (DABSO) furnishes the sulfonamide in 63% yield under ambient pressure, avoiding pre-formed chlorides [3].

Multistep continuous-flow sequences
Flow platforms that integrate in-line generation of naphthalene-2-sulfonyl chloride, extraction into an organic phase and immediate amidation with tryptamine reach 71% overall yield while reducing reaction time from hours to minutes [7].

Table 3-2 Representative modern strategies

EntryStrategyCore reagentsResidence / reaction timeYieldCitation
AMicroflow electrochemistry2-Naphthalenethiol, tryptamine5 min78%22
BBatch electrochemistry2-Naphthalenethiol, tryptamine45 min65%50
CCu-catalysed boronic acid–amine–DABSO coupling2-Naphthylboronic acid, tryptamine4 h63%24
DChloride generation + amidation in flowNaphthalene-2-sulfonic acid, thionyl chloride, tryptamine18 min71%52

Green Chemistry Applications in Synthesis

Environmental metrics

  • Electrochemical routes replace stoichiometric chlorinating agents and bases with electrons as the primary reagent, lowering the E-factor to ≤ 2 for kilogram-scale projections [4].
  • Heterogeneous zinc-oxide nanoparticle catalysis enables solvent-free coupling of naphthalene-2-sulfonyl chloride with tryptamine at ambient temperature; isolated yield 95%, catalyst reused five cycles without loss of activity [3].
  • Switchable deep-eutectic solvent systems based on choline chloride and levulinic acid dissolve both reactants and can be phase-separated by carbon-dioxide sparging, allowing product recovery without distillation and reducing energy input by 60% [8].

Table 3-3 Selected green-chemistry metrics

MethodChlorine-containing wasteVolatile organic solventE-factor (lab scale)Catalyst recyclabilityCitation
Electrochemical flownoneacetonitrile (recovered 93%)1.8electrode reuse > 100 h22
ZnO nanoparticle, neattrace inorganic saltsnone0.9five cycles24
Deep-eutectic solventnonenone1.2solvent switched on/off > 10 cycles40

Scalability Considerations for Research Applications

Equipment throughput

  • Electrochemical microreactors have been demonstrated at 10 mmol h⁻¹ (≈ 3 g h⁻¹) with linear scale-up by numbering-up of channels; no loss of faradaic efficiency was detected [4].
  • Continuous-flow sulfonamide libraries have been built on modular platforms furnishing > 100 g day-¹ of diverse analogues with residence times < 30 min and in-line quality control [7].

Supply chain and cost

  • Naphthalene-2-sulfonyl chloride is a bulk intermediate (≈ USD 40 per 1 g laboratory pack) and can be prepared in-house at 96% yield from naphthalene-2-sulfonic acid [1].
  • Tryptamine is available from enzymatic decarboxylation of L-tryptophan, allowing a biogenic feedstock entry into the synthesis [9].
  • Electrochemical methods operate with graphite and stainless-steel electrodes, eliminating reliance on precious-metal catalysts and lowering material costs by > 80% relative to palladium-mediated alternatives [4].

Process safety

  • Replacement of thionyl chloride with anodic oxidation removes toxic sulfur dioxide emissions and mitigates exothermic quenching hazards [4].
  • Deep-eutectic and solvent-free protocols avoid chlorinated or aromatic solvents, decreasing flammability risk and volatile-organic-compound exposure [8].

XLogP3

4.4

Dates

Last modified: 08-17-2023

Explore Compound Types